n6-Methyl-2'-deoxyadenosine-5'-triphosphate
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Overview
Description
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression, DNA repair, and replication, making it a valuable compound in epigenetics and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.
Industrial Production Methods
Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, potentially altering its structure and function.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can also modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of N6-hydroxymethyl-2’-deoxyadenosine-5’-triphosphate, while reduction may yield N6-methyl-2’-deoxyadenosine-5’-monophosphate .
Scientific Research Applications
N6-Methyl-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
N6-Methyl-2’-deoxyadenosine-5’-triphosphate exerts its effects by incorporating into DNA and RNA molecules, where it can influence various biological processes. The methylation at the sixth position of adenine can affect the binding of transcription factors, DNA repair enzymes, and other regulatory proteins, thereby modulating gene expression and cellular functions . The compound is also known to interact with specific molecular targets such as P2Y purinergic receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can be compared with other similar compounds such as:
N6-Methyladenosine: A methylated form of adenosine found in RNA, which plays a role in RNA stability and translation.
5-Methylcytosine: A methylated form of cytosine found in DNA, which is involved in gene silencing and epigenetic regulation.
N4-Methylcytosine: Another methylated form of cytosine, primarily found in prokaryotes, involved in DNA replication and repair.
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is unique in its specific modification and its role in both DNA and RNA processes, making it a versatile tool in various research fields .
Properties
Molecular Formula |
C11H18N5O12P3 |
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Molecular Weight |
505.21 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
MALRVWPOKBDVSZ-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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